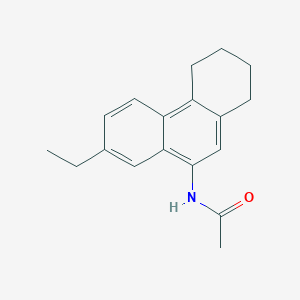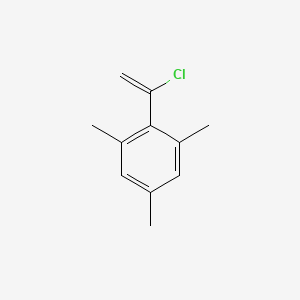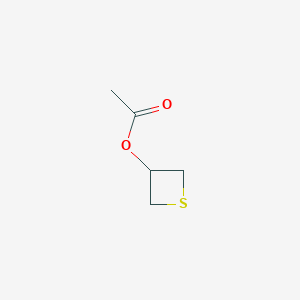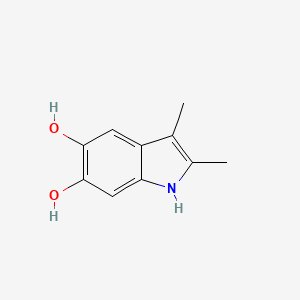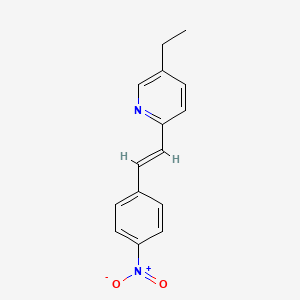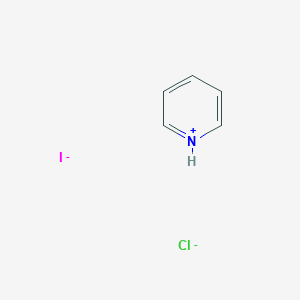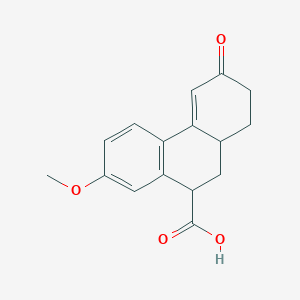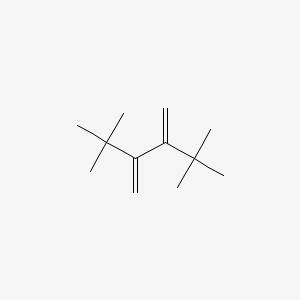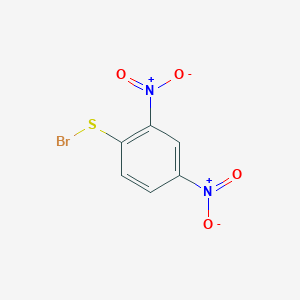
1-(Bromosulfanyl)-2,4-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrobenzenesulfenyl bromide is an organic compound characterized by the presence of two nitro groups and a sulfenyl bromide group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzenesulfenyl bromide can be synthesized by refluxing 2,4-dinitrophenyl benzyl sulfide with an equivalent amount of bromine in dry carbon tetrachloride. The reaction mixture is then concentrated on a 40°C water bath under vacuum to avoid decomposition .
Industrial Production Methods: The industrial production of 2,4-dinitrobenzenesulfenyl bromide follows similar synthetic routes but on a larger scale, ensuring strict control over reaction conditions to maintain product stability and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dinitrobenzenesulfenyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Addition Reactions: It reacts with olefins and cycloalkenes, forming addition products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves strong nucleophiles under mild conditions.
Addition Reactions: Often carried out in solvents like benzene or chloroform, with reaction kinetics varying based on the solvent used.
Major Products:
Substitution Products: Formation of substituted benzene derivatives.
Addition Products: Formation of sulfenylated alkenes and cycloalkenes.
Aplicaciones Científicas De Investigación
2,4-Dinitrobenzenesulfenyl bromide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing sulfenyl groups into molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2,4-dinitrobenzenesulfenyl bromide involves its reactivity with nucleophiles and electrophiles. The nitro groups enhance the electrophilic nature of the sulfenyl bromide, facilitating its participation in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophilic sites on proteins and other biomolecules .
Comparación Con Compuestos Similares
2,4-Dinitrobenzenesulfenyl Chloride: Similar in structure but contains a chlorine atom instead of bromine.
2,4-Dinitrofluorobenzene: Used in nucleophilic aromatic substitution reactions with amino groups of peptides and proteins.
Uniqueness: 2,4-Dinitrobenzenesulfenyl bromide is unique due to its higher reactivity compared to its chloride counterpart, making it suitable for specific applications where rapid reaction rates are desired.
Propiedades
Número CAS |
5857-73-8 |
|---|---|
Fórmula molecular |
C6H3BrN2O4S |
Peso molecular |
279.07 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl) thiohypobromite |
InChI |
InChI=1S/C6H3BrN2O4S/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H |
Clave InChI |
DSLDUZHPCNZIPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


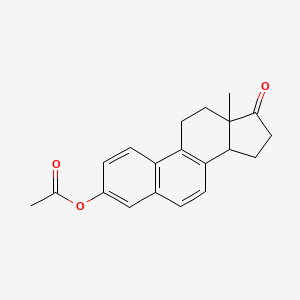

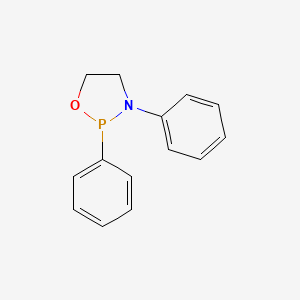

![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
